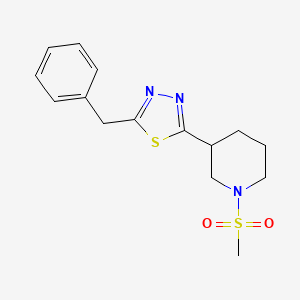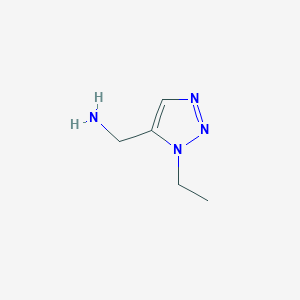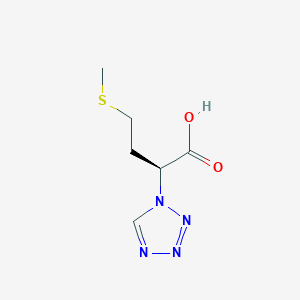
2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C26H30N4O3 and its molecular weight is 446.551. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Overview
The chemical compound 2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a subject of interest within scientific research due to its potential implications in various fields. This document aims to elucidate the research applications of the compound, adhering strictly to scientific relevance and excluding any information related to drug use, dosage, or side effects.
Research on Neurotransmission and Suicidality
A study highlighted the role of the NMDA-receptor antagonist ketamine, which has similarities in function and possibly structural relatedness to the subject compound, in reducing symptoms of suicidality. The research suggests a connection between inflammation and alterations in glutamatergic neurotransmission, linked to suicidality, through the study of quinolinic acid (QUIN) - a product of inflammation and an agonist of the NMDA receptor. This study provides insights into how compounds affecting the NMDA receptor could be crucial in understanding and potentially treating suicidality (Erhardt et al., 2012).
Anticoagulant Applications
Another research focus is the anticoagulant properties of compounds like MD 805, which shares pharmacological targets with the compound . MD 805's effects on platelet activation in hemodialysis patients offer a comparative basis for understanding how similar compounds could be used in anticoagulation therapy, highlighting the importance of targeting specific receptors to mitigate thrombosis without significant side effects (Matsuo et al., 1986).
Metabolic Pathway Insights
Research into the metabolism of acetaminophen, by analyzing its metabolites, provides a model for studying the metabolic pathways and interactions of complex compounds, including this compound. Such studies are crucial for understanding the biotransformation and potential therapeutic or toxicological effects of novel compounds (Mrochek et al., 1974).
Cancer Research and Chemoprevention
Exploring the effects of heterocyclic amines on cancer risk, through studies on dietary exposure and its link to lung cancer, provides a relevant context for analyzing the impact of structurally similar compounds on cancer development or prevention. These investigations help in assessing the carcinogenic potential of compounds based on their metabolic activation and interaction with DNA, thereby contributing to the broader field of chemoprevention and therapeutic drug development (Sinha et al., 2000).
特性
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3/c31-25(27-18-22-9-5-17-32-22)19-33-23-10-4-6-20-11-12-24(28-26(20)23)30-15-13-29(14-16-30)21-7-2-1-3-8-21/h1-4,6-8,10-12,22H,5,9,13-19H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGJBNQWIFKBSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2E)-3-(furan-2-yl)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B2610711.png)
![N-(3-chlorobenzyl)-N-(4-ethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2610712.png)





![2-chloro-7-(pyridin-3-yl)-6-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2610721.png)


![8-(4-Fluorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2610727.png)


![1,4-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2610734.png)
